6-Methoxy-2-naphthylacetic acid

COX-2 selective inhibition NSAID pharmacology Prostaglandin synthesis

NSAID research requires precise COX-2 selectivity profiling, yet common inhibitors lack defined intermediate selectivity. 6-MNA (CAS 23981-47-7), the active nabumetone metabolite, provides a characterized COX-1/COX-2 IC50 ratio of ~3.5-5.6, bridging non-selective and highly selective inhibition. • FMO5 activity marker: Generated via Baeyer-Villiger oxidation; definitive endpoint for non-CYP450 clearance assays. • Low GI toxicity comparator: Minimal gastric prostaglandin inhibition vs. indomethacin and naproxen. • Bioequivalence standard: Sole accepted plasma biomarker for nabumetone PK studies. Supplied with full analytical documentation.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 23981-47-7
Cat. No. B020033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-naphthylacetic acid
CAS23981-47-7
Synonyms6-methoxy-2-naphthylacetic acid
6-methoxy-2-naphthylacetic acid, potassium salt
6-methoxy-2-naphthylacetic acid, sodium salt
6-MNA cpd
6MNA
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O
InChIInChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)
InChIKeyPHJFLPMVEFKEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-naphthylacetic Acid (6-MNA) CAS 23981-47-7: Active NSAID Metabolite and Research-Grade Procurement Guide


6-Methoxy-2-naphthylacetic acid (6-MNA, CAS 23981-47-7) is a monocarboxylic acid derived from 2-naphthylacetic acid, featuring a methoxy substituent at the 6-position [1]. It serves as the principal pharmacologically active metabolite of the prodrug nabumetone [2]. Characterized as a competitive cyclooxygenase (COX) inhibitor with a moderate preference for the COX-2 isozyme [3], 6-MNA is the direct molecular entity responsible for therapeutic anti-inflammatory effects. Unlike common NSAIDs such as naproxen or indomethacin, 6-MNA exhibits a distinct profile of gastric mucosal prostaglandin synthesis inhibition [4], which directly impacts its side-effect liability and drives procurement for specialized research.

6-Methoxy-2-naphthylacetic Acid (6-MNA): Why In-Class NSAID Metabolites Cannot Be Freely Substituted


6-MNA cannot be reliably substituted with other active NSAID metabolites or structurally similar 2-naphthylacetic acid derivatives such as naproxen due to critical functional divergences. While many NSAIDs inhibit both COX isoforms, 6-MNA demonstrates a specific, moderate COX-2 preference (COX-1/COX-2 IC50 ratio of 3.5-5.6) distinct from the higher selectivity of coxibs or the broader inhibition of indomethacin . Furthermore, 6-MNA's unique metabolic origin—generated via a non-cytochrome P450-dependent Baeyer-Villiger oxidation from nabumetone—contrasts sharply with the direct action of acidic NSAIDs like naproxen [1]. This distinct activation pathway and its rank-order potency in inhibiting gastroprotective prostanoids (indomethacin > naproxen > 6-MNA) directly negate the assumption of functional equivalence among naphthylacetic acid congeners, making specific procurement essential for reproducible target engagement studies [2].

6-Methoxy-2-naphthylacetic Acid: Head-to-Head Comparative Performance Data for Evidence-Based Procurement


COX-2 Selectivity Ratio: 6-MNA vs. Indomethacin and Naproxen

6-MNA demonstrates a preferential inhibition of COX-2 over COX-1, as quantified by its IC50 values in human recombinant enzyme assays. This selectivity ratio (COX-1 IC50 / COX-2 IC50) places 6-MNA in a distinct category compared to more COX-1-selective agents like indomethacin or less selective agents like naproxen [1]. The higher ratio for 6-MNA indicates a reduced potential for COX-1-mediated side effects such as gastric irritation relative to indomethacin.

COX-2 selective inhibition NSAID pharmacology Prostaglandin synthesis

Gastric Mucosal Prostanoid Synthesis Inhibition: 6-MNA Compared to Indomethacin and Naproxen

In direct comparative ex vivo and in vitro studies on rat and human gastric mucosa, 6-MNA exhibits significantly lower inhibition of gastroprotective prostanoid (PGI2 and PGE2) synthesis compared to indomethacin and naproxen [1]. The rank order of inhibitory potency was consistently observed as indomethacin > naproxen > 6-MNA, while the parent prodrug nabumetone had no effect [2]. This graded potency directly correlates with the degree of gastric mucosal damage observed.

Gastrointestinal safety Prostaglandin E2 Gastric mucosal protection

Metabolic Activation Pathway: 6-MNA Generation via Non-CYP450 Enzymes

The metabolic conversion of nabumetone to 6-MNA uniquely proceeds via a Baeyer-Villiger oxidation catalyzed predominantly by flavin-containing monooxygenase 5 (FMO5), a non-cytochrome P450 enzyme [1]. In vitro studies demonstrated that recombinant FMO5 efficiently oxidizes nabumetone to 6-MNA [2]. This pathway contrasts with the CYP450-mediated activation of many other prodrugs and the direct activity of acidic NSAIDs like naproxen.

Drug metabolism Prodrug activation Flavin-containing monooxygenase

Analytical Sensitivity: HPLC-UV/Fluorescence Detection Limits for 6-MNA vs. Naproxen

In a validated simultaneous HPLC method for naproxen, nabumetone, and 6-MNA in human urine, 6-MNA demonstrated superior detection sensitivity using fluorimetric detection compared to naproxen [1]. This enhanced sensitivity facilitates accurate quantification in low-concentration biological matrices, which is critical for pharmacokinetic studies where 6-MNA concentrations may be low.

Bioanalysis HPLC method validation Pharmacokinetics

Pharmacokinetic Half-Life: 6-MNA Demonstrates Extended Elimination Profile

6-MNA exhibits a prolonged elimination half-life in humans, a key pharmacokinetic differentiator from many other NSAIDs. This extended half-life, ranging from 17 to 74 hours, supports once-daily dosing regimens for the parent prodrug and is a consequence of low hepatic clearance and high plasma protein binding [1]. In patients with renal impairment, the half-life further extends to 22-44 hours without leading to significant drug accumulation due to compensatory changes in volume of distribution [2].

Pharmacokinetics Half-life NSAID dosing

6-Methoxy-2-naphthylacetic Acid (6-MNA): Prioritized Research and Industrial Application Scenarios Driven by Comparative Data


Reference Standard for Non-CYP450 Prodrug Activation and FMO5 Activity Assays

Given the unique and well-characterized activation of nabumetone to 6-MNA via flavin-containing monooxygenase 5 (FMO5) [1], 6-MNA serves as the definitive endpoint marker for in vitro assays measuring FMO5 activity or Baeyer-Villiger oxidation. Procure 6-MNA as an analytical reference standard to quantify metabolite formation in hepatocyte or recombinant enzyme incubations, enabling precise determination of non-CYP450-mediated clearance pathways and assessment of potential FMO5-related drug-drug interactions.

Comparator Compound in Studies of NSAID-Induced Gastric Mucosal Toxicity

As demonstrated by direct comparative studies where 6-MNA exhibited the least inhibition of gastroprotective prostanoids among tested NSAIDs (indomethacin > naproxen > 6-MNA) [2], this compound is an ideal 'low-toxicity' comparator. Utilize 6-MNA in cell-based or ex vivo gastric mucosal models to establish a baseline for minimal COX-1-mediated damage, allowing researchers to quantify the relative gastrotoxicity of novel anti-inflammatory candidates or other NSAIDs with greater precision.

Calibration Standard for Bioequivalence and Pharmacokinetic Studies of Nabumetone

Since nabumetone acts as a prodrug and is not reliably detected in plasma, the plasma concentration of 6-MNA is the sole accepted biomarker for establishing bioequivalence [3]. Procure high-purity 6-MNA to serve as the primary calibrator and quality control material in validated LC-MS/MS or HPLC-UV/Fluorescence methods for quantifying systemic exposure to nabumetone. The compound's long half-life [4] and sensitive fluorimetric detection profile [5] make it a robust and analytically advantageous analyte for clinical and veterinary pharmacokinetic studies.

Pharmacological Tool for Graded COX-2 Selectivity Experiments

With a well-defined COX-2 selectivity ratio (COX-1/COX-2 IC50 ~3.5-5.6) that falls between the low selectivity of indomethacin and the high selectivity of coxibs [6], 6-MNA is a crucial pharmacological tool. Procure 6-MNA for use in in vitro enzyme assays or cell-based models of inflammation to produce a specific, intermediate level of COX-2 preferential inhibition. This allows for the study of partial COX-2 blockade and its downstream effects on eicosanoid profiles, serving as a calibrated reference point between non-selective and highly selective inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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